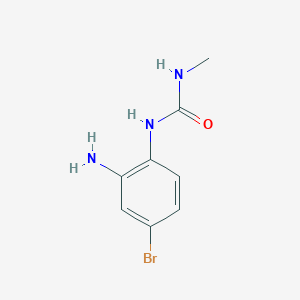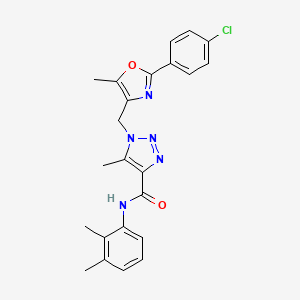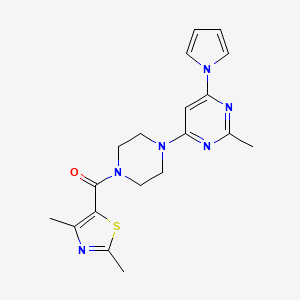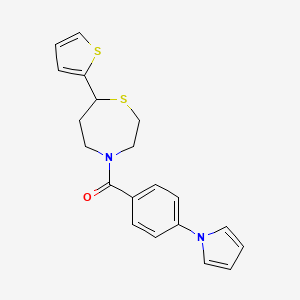![molecular formula C22H24N2O3 B2924549 (Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide CAS No. 1164565-59-6](/img/structure/B2924549.png)
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMI-2 and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
DMI-2 has been found to have potential applications in various fields of scientific research. One of the most promising applications of DMI-2 is in the field of cancer research. Studies have shown that DMI-2 has anti-tumor activity and can induce apoptosis in cancer cells. DMI-2 has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.
In addition to its anti-cancer properties, DMI-2 has also been found to have potential applications in the field of neuroscience. Studies have shown that DMI-2 can enhance memory and cognitive function in animal models. DMI-2 has also been found to have antidepressant and anxiolytic effects.
Mecanismo De Acción
The mechanism of action of DMI-2 is not fully understood, but studies have shown that it acts as an inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by DMI-2 leads to the activation of the tumor suppressor protein p53, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
DMI-2 has been found to have various biochemical and physiological effects. In cancer cells, DMI-2 has been found to induce apoptosis and inhibit cell proliferation. DMI-2 has also been found to inhibit the growth of cancer stem cells. In animal models, DMI-2 has been found to enhance memory and cognitive function. DMI-2 has also been found to have antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMI-2 in lab experiments is its specificity for CK2 inhibition. DMI-2 has been found to be a selective inhibitor of CK2 and does not inhibit other kinases. This specificity makes DMI-2 a useful tool for studying the role of CK2 in various cellular processes.
One of the limitations of using DMI-2 in lab experiments is its low solubility in water. This can make it difficult to administer to cells or animals. However, various methods have been developed to improve the solubility of DMI-2, such as the use of DMSO or other solvents.
Direcciones Futuras
There are many potential future directions for research on DMI-2. One area of interest is the development of DMI-2 analogs with improved solubility and potency. Another area of interest is the study of the role of CK2 in various diseases, such as Alzheimer's disease and Parkinson's disease. DMI-2 has also been found to have potential applications in the field of regenerative medicine, as it can induce the differentiation of stem cells into neuronal cells. Further research is needed to explore these potential applications of DMI-2.
Conclusion
In conclusion, DMI-2 is a chemical compound with potential applications in various fields of scientific research. Its specificity for CK2 inhibition makes it a useful tool for studying the role of CK2 in various cellular processes. DMI-2 has been found to have anti-tumor activity, enhance memory and cognitive function, and have antidepressant and anxiolytic effects. Further research is needed to explore the potential applications of DMI-2 in various diseases and in regenerative medicine.
Métodos De Síntesis
DMI-2 can be synthesized using various methods. One of the most common methods involves the condensation of 3,4-dimethoxybenzaldehyde and 1,2-dimethyl-5-nitroindole to form (E)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide, which is then converted to the desired (Z)-isomer using a palladium catalyst. Another method involves the use of a Wittig reaction to form the desired product.
Propiedades
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-11-18-12-17(5-8-19(18)24(15)2)14-23-22(25)10-7-16-6-9-20(26-3)21(13-16)27-4/h5-13H,14H2,1-4H3,(H,23,25)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCEKQRMUEHDD-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)
![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)

![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)
![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2924488.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)